Enoxacin Sesquihydrate

概要

説明

Enoxacin sesquihydrate is a fluoroquinolone antibacterial agent. It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. This compound is particularly used in the treatment of urinary tract infections and gonorrhea . This compound is known for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication .

準備方法

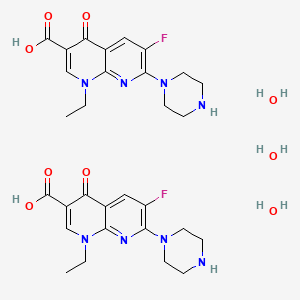

合成経路と反応条件: エノキサシン・セスキ水和物の合成には、1-エチル-6-フルオロ-1,4-ジヒドロ-4-オキソ-7-(1-ピペラジニル)-1,8-ナフチリジン-3-カルボン酸と水を反応させてセスキ水和物形を形成することが含まれます。 反応条件は、通常、セスキ水和物の形成を確実にするために、制御された温度とpHを含みます .

工業生産方法: エノキサシン・セスキ水和物の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、最終製品の一貫性と純度を確保するために、高純度の試薬と厳しい品質管理対策の使用が含まれます .

化学反応の分析

反応の種類: エノキサシン・セスキ水和物は、以下を含むさまざまな化学反応を起こします。

酸化: エノキサシンは、酸化されてさまざまな代謝産物を生成することができます。

還元: 還元反応は、エノキサシン分子の官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: さまざまな求核剤を置換反応に使用できます.

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、ヒドロキシル化された代謝産物の形成につながる可能性があります .

4. 科学研究への応用

エノキサシン・セスキ水和物は、幅広い科学研究への応用があります。

科学的研究の応用

Enoxacin sesquihydrate has a wide range of scientific research applications:

作用機序

エノキサシン・セスキ水和物は、細菌酵素であるDNAジャイレースとトポイソメラーゼIVを阻害することにより、抗菌効果を発揮します。これらの酵素は、DNA複製、転写、修復、および組換えに不可欠です。 これらの酵素を阻害することにより、エノキサシン・セスキ水和物は細菌のDNA複製を阻止し、細菌細胞死につながります 。 さらに、エノキサシン・セスキ水和物は、マイクロRNAのプロセッシングを促進することがわかったため、遺伝子発現にさらに影響を与える可能性があります .

類似化合物:

シプロフロキサシン: 作用機序が類似していますが、活性の範囲が異なる別のフルオロキノロンです。

ノルフロキサシン: エノキサシンに似ていますが、主に尿路感染症に使用されます。

オフロキサシン: より幅広い活性の範囲を持つ別のフルオロキノロン.

独自性: エノキサシン・セスキ水和物は、特定の細菌株に対する特異的な活性とマイクロRNAプロセッシングを促進する能力により、ユニークです。 これは、臨床および研究の両方の用途に貴重な化合物となっています .

類似化合物との比較

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.

Norfloxacin: Similar to enoxacin but primarily used for urinary tract infections.

Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Uniqueness: Enoxacin sesquihydrate is unique due to its specific activity against certain bacterial strains and its ability to enhance microRNA processing. This makes it a valuable compound for both clinical and research applications .

生物活性

Enoxacin sesquihydrate is a fluoroquinolone antibiotic with a broad spectrum of antibacterial activity, primarily used in treating urinary tract infections and gonorrhea. This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant case studies highlighting its therapeutic potential and safety profile.

Enoxacin functions as a bactericidal agent by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, transcription, repair, and recombination. This action leads to the disruption of bacterial cell division and ultimately results in cell death. Enoxacin's effectiveness extends to both Gram-positive and Gram-negative bacteria, making it a versatile treatment option for various infections .

Pharmacokinetics

Absorption and Distribution:

- After oral administration, enoxacin is rapidly absorbed from the gastrointestinal tract.

- Tissue concentrations often exceed serum concentrations, indicating effective distribution to target sites .

Metabolism:

- Enoxacin is 35-40% bound to serum proteins.

- Approximately 60% of an orally administered dose is excreted unchanged in urine within 24 hours, with a serum elimination half-life averaging around 6 hours .

Biological Activity Overview

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 694.68 g/mol |

| Optical Activity | None |

| Serum Protein Binding | 35-40% |

| Elimination Half-Life | ~6 hours |

Case Studies and Research Findings

- Antitumor Activity:

- Adverse Effects:

- Caffeine Interaction:

Safety Profile

Enoxacin is associated with several side effects typical of fluoroquinolones:

特性

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNITGJCMPHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F2N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84294-96-2 | |

| Record name | Enoxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENOXACIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does enoxacin sesquihydrate interact with tyrosinase and what are the downstream effects of this interaction?

A1: The study demonstrated that this compound acts as a tyrosinase inhibitor []. While the exact binding site wasn't specified for this compound specifically, the research indicates that fluoroquinolones, including this compound, likely bind within the active region of the tyrosinase enzyme []. This binding inhibits the enzyme's activity, ultimately interfering with melanin production []. This finding is particularly interesting because melanin plays a crucial role in several biological processes, including pigmentation and protection against UV radiation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。